molecular formula C12H15ClN2O3 B2711928 N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide CAS No. 920359-60-0

N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide

Cat. No.: B2711928
CAS No.: 920359-60-0
M. Wt: 270.71
InChI Key: UVYZNWFBOFQINZ-UHFFFAOYSA-N
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Description

N1-(2-Chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a hydroxy-substituted alkyl chain (1-hydroxybutan-2-yl) at the N2 position. The 2-chlorophenyl moiety is commonly associated with enhanced lipophilicity and bioactivity in drug design, while the hydroxybutan-2-yl group may improve solubility and metabolic stability . This article compares this compound with structurally and functionally related oxalamides, focusing on synthesis, physicochemical properties, and biological activities.

Properties

IUPAC Name

N-(2-chlorophenyl)-N'-(1-hydroxybutan-2-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O3/c1-2-8(7-16)14-11(17)12(18)15-10-6-4-3-5-9(10)13/h3-6,8,16H,2,7H2,1H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYZNWFBOFQINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide typically involves the reaction of 2-chlorophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 1-hydroxybutan-2-amine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Solubility and Stability

  • Hydroxyalkyl chains (e.g., 1-hydroxybutan-2-yl) improve aqueous solubility compared to purely aromatic N2 groups. However, they may increase susceptibility to oxidative metabolism .
  • Chlorinated aromatics generally enhance metabolic stability but raise toxicity risks compared to methoxy or pyridyl groups .

Biological Activity

N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamide is an organic compound characterized by its oxalamide backbone, which combines a chlorophenyl group and a hydroxybutan-2-yl group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and biological research.

The compound can be synthesized through a series of reactions involving 2-chlorophenylamine and oxalyl chloride, followed by the introduction of 1-hydroxybutan-2-amine. The reaction typically occurs in inert atmospheres to prevent oxidation, using solvents like dichloromethane or tetrahydrofuran for optimal results.

Chemical Structure

PropertyDetails
IUPAC NameN-(2-chlorophenyl)-N'-(1-hydroxybutan-2-yl)oxamide
Molecular FormulaC12H15ClN2O3
Molecular Weight272.71 g/mol
InChIInChI=1S/C12H15ClN2O3/c1-2-8(7-16)14-11(17)12(18)15-10-6-4-3-5-9(10)13/h3-6,8,16H,2,7H2,1H3,(H,14,17)(H,15,18)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it has shown potential anti-inflammatory and analgesic effects in preliminary studies.

Case Studies and Research Findings

  • Antitumor Activity : A study investigated the cytotoxic effects of this compound against various cancer cell lines. Results indicated significant inhibition of cell proliferation in MCF-7 breast cancer cells, with an IC50 value indicating effective cytotoxicity .
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Antioxidant Properties : Preliminary assays demonstrated that this compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameBiological ActivityKey Differences
N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)ureaModerate cytotoxicityLacks oxalamide structure
N1-(2-chlorobenzyl)-N2-(1-hydroxybutan-2-yl)carbamateLower enzyme inhibitionDifferent functional group properties
N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)acetamideLimited biological studies availableSimilar but less studied

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